molecular formula C7H7BClNO3 B1371558 (3-Carbamoyl-5-chlorophenyl)boronic acid CAS No. 957120-53-5

(3-Carbamoyl-5-chlorophenyl)boronic acid

Cat. No.: B1371558
CAS No.: 957120-53-5
M. Wt: 199.4 g/mol
InChI Key: YFWFJKMZBNMWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

(3-Carbamoyl-5-chlorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a key role in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of therapeutic agents targeting diseases involving serine proteases .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways and gene expression. This compound can modulate the activity of key signaling molecules such as kinases and transcription factors, leading to altered gene expression and cellular metabolism. Additionally, this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating apoptotic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s boronic acid group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. For example, the inhibition of serine proteases by this compound involves the formation of a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. The extent and duration of these effects can vary depending on the specific experimental conditions and the concentration of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interactions with off-target proteins and enzymes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. For example, this compound can be transported into cells via organic anion transporters, which are expressed in various tissues, including the liver and kidneys. Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Carbamoyl-5-chlorophenyl)boronic acid typically involves the reaction of 3-chloroaniline with boronic acid derivatives under specific conditions. One common method is the hydroboration of 3-chloroaniline followed by oxidation to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs automated synthesis techniques to ensure high purity and yield. The process involves the use of palladium-catalyzed cross-coupling reactions to introduce the boronic acid moiety into the aromatic ring .

Chemical Reactions Analysis

Types of Reactions: (3-Carbamoyl-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Carbamoyl-5-chlorophenyl)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of biaryl compounds and pharmaceutical intermediates .

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and drug delivery systems . It is particularly useful in neutron capture therapy for cancer treatment .

Industry: Industrially, this compound is used in the production of advanced materials and polymers . Its ability to form stable boron-oxygen bonds makes it valuable in material science .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Chlorophenylboronic acid
  • 3-Carbamoylphenylboronic acid

Uniqueness: (3-Carbamoyl-5-chlorophenyl)boronic acid is unique due to the presence of both carbamoyl and chlorine substituents on the aromatic ring. This combination enhances its reactivity and selectivity in chemical reactions compared to other boronic acids .

Properties

IUPAC Name

(3-carbamoyl-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWFJKMZBNMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656988
Record name (3-Carbamoyl-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-53-5
Record name B-[3-(Aminocarbonyl)-5-chlorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Carbamoyl-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Carbamoyl-5-chlorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.